molecular formula C19H15N3O6S2 B2522222 N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide CAS No. 300378-53-4

N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide

Cat. No. B2522222
M. Wt: 445.46
InChI Key: UXRCPRFZDYTSPT-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reagents, and conditions used in each step of the synthesis.



Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the three-dimensional structure of the molecule.



Chemical Reactions Analysis

This would involve studying the reactions that the compound can undergo, including the conditions required for these reactions and the products that are formed.



Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and reactivity with common reagents.


Scientific Research Applications

Antiproliferative Activity

Thiazolidinone derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines. Studies have demonstrated that certain synthesized compounds within this family exhibit potent antiproliferative activity on carcinoma cell lines, including HeLa cells, HT-29 cells, MCF-7 cells, and HepG-2 cells. The nitro group on the thiazolidinone moiety and the position of substituents on the aryl ring play significant roles in enhancing antiproliferative activity (Chandrappa et al., 2008).

Antimicrobial Activity

Research has also explored the synthesis and antimicrobial screening of thiazolidin-4-one derivatives, focusing on their inhibitory action against various bacterial and fungal strains. These studies highlight the potential of thiazolidinone derivatives in treating microbial diseases, especially bacterial and fungal infections, by discovering compounds with significant therapeutic intervention capabilities (Desai et al., 2013).

Hypoglycemic and Hypolipidemic Activities

Furthermore, thiazolidinedione analogs have been synthesized and assessed for their hypoglycemic and hypolipidemic effects in type-2 diabetes models. These compounds have shown a significant reduction in blood glucose, total cholesterol (CHL), and triglycerides (TG) levels after treatment, indicating their potential as anti-diabetic and lipid-lowering agents (Mehendale-Munj et al., 2011).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and other hazards, and determining the appropriate safety precautions to take when handling it.


Future Directions

This would involve speculating on potential future research directions, such as new synthetic methods, potential applications of the compound, or further studies to better understand its properties or mechanism of action.


Please note that these analyses would typically require specialized knowledge and equipment, and may not be possible without access to a well-equipped laboratory. If you have any more questions or need further clarification, feel free to ask!


properties

IUPAC Name

N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O6S2/c1-27-14-7-6-11(8-15(14)28-2)9-16-18(24)21(19(29)30-16)20-17(23)12-4-3-5-13(10-12)22(25)26/h3-10H,1-2H3,(H,20,23)/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRCPRFZDYTSPT-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.